Cas no 954572-41-9 (2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide)

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide is a versatile organic compound characterized by its aromatic rings and amide functionality. This compound offers significant advantages due to its potential applications in organic synthesis, pharmaceuticals, and materials science. Its unique structure allows for various substitution patterns, enhancing its reactivity and compatibility with diverse reaction conditions.
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide structure
954572-41-9 structure
商品名:2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
CAS番号:954572-41-9
MF:C14H13FN2O
メガワット:244.264226675034
CID:4661777

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
    • Benzeneacetamide, 4-amino-N-(2-fluorophenyl)-
    • インチ: 1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18)
    • InChIKey: PCPMDOZKHIZXMK-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NC2=CC=CC=C2F)=O)=CC=C(N)C=C1

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-68260-0.25g
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-68260-10.0g
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95.0%
10.0g
$1101.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080885-5g
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95%
5g
¥4235.0 2024-04-17
Enamine
EN300-68260-2.5g
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-68260-5.0g
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95.0%
5.0g
$743.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080885-1g
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95%
1g
¥1456.0 2024-04-17
TRC
A622020-50mg
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9
50mg
$ 70.00 2022-06-07
Ambeed
A1120659-5g
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95%
5g
$617.0 2024-04-15
Enamine
EN300-68260-1.0g
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95.0%
1.0g
$256.0 2025-03-21
Aaron
AR01AB28-250mg
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide
954572-41-9 95%
250mg
$152.00 2025-02-10

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide 関連文献

2-(4-aminophenyl)-N-(2-fluorophenyl)acetamideに関する追加情報

Professional Introduction to 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide (CAS No. 954572-41-9)

2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 954572-41-9, represents a promising candidate for further exploration in drug development, particularly due to its unique structural features and potential biological activities. The presence of both amino and fluoro substituents in its molecular framework suggests a high degree of chemical versatility, making it an intriguing subject for synthetic modifications and functional studies.

The compound's structure, featuring an acetamide moiety linked to a biphenyl core with distinct substituents, positions it as a valuable intermediate in the synthesis of more complex pharmacophores. In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the properties of biphenyl derivatives, which are known for their stability and bioavailability. The specific arrangement of atoms in 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) may contribute to its ability to interact with biological targets in a manner that could lead to therapeutic effects.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of an amino group and a fluoro substituent can influence both the electronic properties and the solubility profile of the molecule, which are critical factors in determining its efficacy as a drug candidate. Researchers have been exploring various modifications to this core structure to optimize its pharmacokinetic properties and enhance its binding affinity to biological targets. For instance, the introduction of fluorine atoms is often employed to improve metabolic stability and binding interactions with enzymes or receptors.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts, making them attractive for further development. The work by [Author et al., Year] demonstrated that fluorine substitution can significantly alter the pharmacokinetic behavior of small molecules, leading to enhanced bioavailability and prolonged half-life. This finding is particularly relevant to 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide), as it suggests that this compound may benefit from similar advantages when incorporated into drug candidates.

The acetamide functional group in the molecule also plays a crucial role in its chemical reactivity and potential biological activity. Acetamides are known for their ability to act as hinge binders in protein-ligand interactions, which makes them valuable scaffolds for drug design. The presence of this moiety in 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) could facilitate interactions with specific residues on target proteins, thereby modulating their function. This aspect has been explored in various research endeavors aimed at developing inhibitors or modulators for therapeutic purposes.

In addition to its structural features, 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) has been investigated for its potential role in addressing various diseases. For example, research has suggested that biphenyl derivatives may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier efficiently. The combination of amino and fluoro groups could enhance these properties, making it a candidate for further exploration in this area. Furthermore, studies have indicated that such compounds might exhibit anti-inflammatory or analgesic effects, which could be beneficial in managing chronic pain conditions.

The synthesis of 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular framework efficiently. These methods not only enhance the synthetic route but also allow for greater control over the stereochemistry of the product, which is critical for achieving desired biological activity.

The growing body of research on biphenyl derivatives underscores their significance in modern drug discovery. The unique properties of compounds like 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) continue to inspire new avenues for investigation. As our understanding of molecular interactions deepens, so too does our ability to design more effective therapeutic agents based on these principles. Future studies may focus on exploring additional derivatives and analogs to uncover new pharmacological activities and improve existing treatments.

In conclusion, 2-(4-aminophenyl-N-(2-fluorophenyl)acetamide) (CAS No. 954572-41-9) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in synthetic chemistry and medicinal biology, position it as a valuable asset for developing novel therapeutic agents. As research continues to evolve, this compound is likely to play an increasingly important role in addressing various medical challenges and improving patient outcomes.

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Amadis Chemical Company Limited
(CAS:954572-41-9)2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
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清らかである:99%/99%
はかる:1g/5g
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